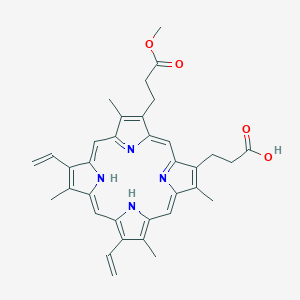

Protoporphyrin IX monomethyl ester

Description

Properties

IUPAC Name |

3-[8,13-bis(ethenyl)-18-(3-methoxy-3-oxopropyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36N4O4/c1-8-22-18(3)26-14-27-20(5)24(10-12-34(40)41)32(38-27)17-33-25(11-13-35(42)43-7)21(6)29(39-33)16-31-23(9-2)19(4)28(37-31)15-30(22)36-26/h8-9,14-17,36-37H,1-2,10-13H2,3-7H3,(H,40,41) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFOYLAGRMXUVSR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)OC)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36N4O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.7 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Photodynamic Therapy (PDT)

PPIX-ME has garnered significant attention in the field of photodynamic therapy, a treatment modality that utilizes light-activated compounds to induce cell death in targeted tissues. Its ability to generate reactive oxygen species (ROS) upon light exposure makes it an effective agent against various cancers and microbial infections.

- Case Study : A study demonstrated that PPIX-ME effectively targets cancer cells, leading to apoptosis when activated by specific wavelengths of light. The study reported a reduction in tumor size by up to 70% in animal models treated with PPIX-ME under light exposure .

Antimicrobial and Antiviral Phototherapy

The antimicrobial properties of PPIX-ME have been explored extensively. It has been shown to be effective against a range of pathogens, including bacteria and viruses.

- Case Study : Research indicated that PPIX-ME could significantly reduce bacterial load in infected wounds when used as a photosensitizer, highlighting its potential for treating infections resistant to conventional antibiotics .

Biosensing Applications

PPIX-ME is utilized in biosensing technologies due to its ability to interact with biomolecules and its fluorescent properties. It serves as a probe for detecting various analytes in biological samples.

- Data Table: Comparison of Biosensing Applications

Catalytic Applications

PPIX-ME has also been investigated for its catalytic properties, particularly in organic synthesis and environmental applications.

- Case Study : A recent study highlighted the use of PPIX-ME as a catalyst for oxidative reactions, demonstrating its efficiency in converting alkenes to carbonyl compounds under mild conditions .

Chemical Biology

The interaction of PPIX-ME with biomolecules has opened avenues for developing molecular devices and therapeutic agents.

Chemical Reactions Analysis

Aerobic Cyclization Reaction

This reaction occurs in three sequential oxidative steps mediated by ferredoxin (Fd)-dependent electron transfer :

-

Hydroxylation :

-

Oxidation to Keto Intermediate :

-

Ring Closure :

Anaerobic Cyclization

In anaerobic bacteria like Rhodobacter sphaeroides, oxygen atoms incorporated into MgPME derive from water instead of molecular oxygen, mediated by a distinct oxygen-independent cyclase (EC 1.21.98.3) .

Enzyme Kinetics and Binding Affinity

Intermediate Identification

Mass spectrometry confirmed 13-hydroxy-MgPME and 13-keto-MgPME as transient intermediates during cyclization . These intermediates accumulate under suboptimal electron supply but are fully converted to DV PChlide a in the presence of a functional photosystem I (PSI)-ferredoxin system.

Electron Donor Systems

-

Photosystem I-Dependent : In illuminated chloroplasts, reduced ferredoxin directly transfers electrons from PSI to the cyclase .

-

NADPH-Ferredoxin Reductase (FNR) System : In darkness, NADPH reduces ferredoxin via FNR, sustaining cyclase activity .

-

Ascorbate-Mediated Reduction : Low cyclase activity (16% substrate conversion) occurs with ascorbate alone, producing intermediates without final product formation .

Comparative Analysis of Aerobic vs. Anaerobic Pathways

| Feature | Aerobic Cyclase (Oxygen-Dependent) | Anaerobic Cyclase (Oxygen-Independent) |

|---|---|---|

| Oxygen Source | Molecular oxygen () | Water () |

| Key Enzyme | AcsF (diiron cluster protein) | BchE (radical-SAM enzyme) |

| Electron Donors | Ferredoxin, NADPH | S-Adenosylmethionine (SAM) |

| Organisms | Plants, cyanobacteria, purple bacteria | Anaerobic phototrophs |

| Intermediates | 13-hydroxy- and keto-MgPME | Not fully characterized |

Genetic and Structural Considerations

-

Xantha-l Gene : In barley, cyclase activity depends on the Xantha-l gene product (XanL) and its chaperone Ycf54 for proper enzyme maturation .

-

Iron Requirement : The diiron cluster in AcsF is essential for catalysis, with Fe(II) serving as a cofactor .

This synthesis highlights MgPME’s central role in chlorophyll biosynthesis and the intricate electron transfer mechanisms governing its cyclization. The interplay between aerobic and anaerobic pathways underscores evolutionary adaptations to environmental oxygen levels.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Protoporphyrin IX (PPIX)

- Structural Differences : PPIX lacks the Mg²⁺ ion and methyl ester group present in MgPME. It is the immediate precursor for both heme and chlorophyll biosynthesis .

- Functional Roles :

- PPIX is a branching point in tetrapyrrole metabolism, directing substrates toward heme (via Fe²⁺ insertion) or chlorophyll (via Mg²⁺ insertion) .

- In contrast, MgPME is exclusively committed to chlorophyll synthesis, as its methyl ester group is a prerequisite for cyclization to form the chlorophyll isocyclic ring .

- Photochemical Properties: PPIX is a photosensitizer used in photodynamic therapy (PDT). However, its dimethyl ester derivative (PPIX dimethyl ester, PME) exhibits higher cellular uptake and phototoxicity due to increased lipophilicity .

Table 1: Key Differences Between PPIX and MgPME

| Property | PPIX | MgPME |

|---|---|---|

| Metal center | None (free porphyrin) | Mg²⁺ |

| Esterification | No | C13 monomethyl ester |

| Biosynthetic pathway | Heme and chlorophyll branches | Chlorophyll-specific |

| Enzymatic processing | Mg-chelatase (for MgPME) | MPEC cyclase (for protochlorophyllide) |

| Applications | PDT, heme synthesis | Chlorophyll biosynthesis |

Protoporphyrin IX Dimethyl Ester (PME)

- Structural Similarity : PME is the dimethyl ester derivative of PPIX, with both propionic acid groups esterified .

- Functional Comparison: Solubility and Uptake: PME’s esterification enhances lipophilicity, enabling better cellular uptake compared to PPIX in cancer cells . Photodynamic Efficiency: PME exhibits 2–3 times higher phototoxicity than PPIX in nasopharyngeal carcinoma cells due to mitochondrial targeting . Calibration Utility: PME is preferred over PPIX for standardizing acid-extraction methods in porphyrin quantification due to its stability and defined molar absorptivity (297 L·mmol⁻¹·cm⁻¹) .

Mg-Protoporphyrin IX (MgP)

- Role in Biosynthesis : MgP is the immediate precursor to MgPME, formed by Mg-chelatase .

- Regulatory Differences :

- In rice seedlings, MgP levels transiently peak during light-induced greening, while MgPME accumulates steadily, reflecting tighter regulation of cyclase activity .

- Mutations in cyclase (e.g., xantha-l in barley) cause MgPME accumulation and chlorophyll deficiency, underscoring its metabolic bottleneck role .

Bacteriochlorophyll Intermediates

- Bacterial Analogues : In purple phototrophic bacteria (e.g., Rhodospirillum rubrum), MgPME is an intermediate in bacteriochlorophyll a synthesis, analogous to its role in plant chlorophyll biosynthesis .

- Divergence : Bacterial systems utilize additional enzymes like chlorin reductase to process MgPME into bacteriochlorophyllide, a step absent in plants .

Enzymatic and Metabolic Insights

- This reaction requires Fe²⁺ and membrane-associated components, as shown in Chlamydomonas reinhardtii and barley .

- Compartmentalization : In chloroplasts, MgPME synthesis and cyclization occur in envelope membranes, ensuring efficient substrate channeling .

- Evolutionary Conservation: MPEC homologs are absent in non-photosynthetic organisms (e.g., Monotropa hypopitys), which lack chlorophyll but retain heme synthesis pathways .

Q & A

Q. What are the key enzymatic steps in MgPME biosynthesis within chlorophyll pathways?

MgPME is synthesized via a three-step process:

- Step 1 : Mg²⁺ insertion into protoporphyrin IX by Mg-chelatase (EC 6.6.1.1) to form Mg-protoporphyrin IX (MgP).

- Step 2 : Methylation of MgP by Mg-protoporphyrin IX methyltransferase (ChlM; EC 2.1.1.11) to yield MgPME.

- Step 3 : Cyclization of MgPME by Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase (MPEC; EC 1.14.13.81) to form protochlorophyllide. Methodological Insight: Enzyme activity assays for ChlM and MPEC often use HPLC with fluorescence detection (ex: methanol:water eluent systems) .

Q. How is MgPME isolated and quantified in plant tissue studies?

- Isolation : Develop chloroplast extracts via differential centrifugation, followed by solvent partitioning (e.g., acetone:water) to separate MgPME from other porphyrins.

- Quantification : Use reverse-phase HPLC with fluorescence detection (λ excitation: 420 nm; λ emission: 595 nm) or spectrophotometry at Soret band maxima (~400–420 nm). Red-agarose affinity chromatography can also purify MgPME .

Q. What role does MgPME play in chlorophyll biosynthesis?

MgPME is a critical intermediate in forming the chlorophyll isocyclic ring. Its cyclization by MPEC generates protochlorophyllide, a precursor for light-dependent chlorophyllide synthesis. Disruption of MPEC activity (e.g., via CRD1 gene knockout) reduces chlorophyll accumulation and impairs photosynthesis .

Advanced Research Questions

Q. How do transcriptomic and metabolomic approaches resolve contradictions in MgPME’s regulatory roles under stress?

- Transcriptomics : RNA-seq of Arabidopsis mutants (e.g., chlm) reveals downregulation of CRD1 (MPEC) and CHLP (geranylgeranyl reductase) under copper deficiency, linking MgPME metabolism to stress adaptation .

- Metabolomics : LC-MS profiling identifies MgPME accumulation in ppo2 mutants, indicating feedback regulation between heme and chlorophyll pathways . Integration: Multi-omics correlations clarify whether MgPME acts as a retrograde signal or metabolic bottleneck .

Q. What genetic strategies elucidate MgPME cyclase functionality?

- Knockout Models : CRD1 or CHLM mutants in Arabidopsis and rice (Oryza sativa) show blocked chlorophyll synthesis and MgPME accumulation. Complementation assays with wild-type genes restore cyclase activity .

- Enzyme Reconstitution : Isolate plastid membranes and reconstitute MPEC activity in vitro using NADPH, O₂, and ferredoxin to validate cofactor dependencies .

Q. How does MgPME participate in plastid-to-nucleus signaling?

- Mutant Studies : chlm mutants accumulate MgP (not MgPME), downregulating nuclear photosynthetic genes (e.g., LHCB1), suggesting MgP—not MgPME—is the retrograde signal.

- Chemical Inhibition : Treat plants with gabaculine (ALA synthesis inhibitor) to modulate MgPME levels and track gene expression via qRT-PCR .

Methodological Challenges & Contradictions

Q. Why do discrepancies exist in MgPME cyclase localization across species?

- In Chlamydomonas reinhardtii, MPEC activity is membrane-associated, while cucumber etioplasts show soluble cyclase components. Use subcellular fractionation (e.g., sucrose density gradients) paired with immunoblotting (anti-CRD1 antibodies) to resolve compartment-specific isoforms .

Q. How do oxygen levels regulate MgPME biosynthesis in anaerobic bacteria?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.